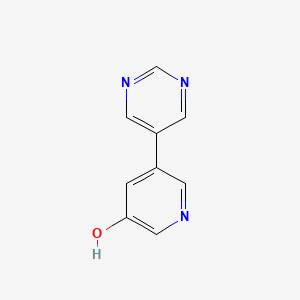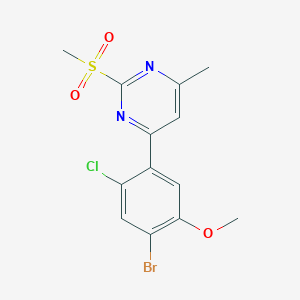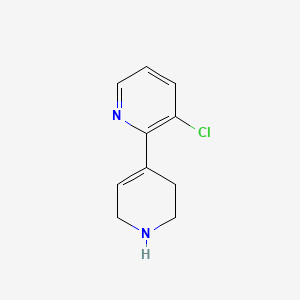
3-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-氯-2-(1,2,3,6-四氢吡啶-4-基)吡啶是一种有机化合物,其特征在于吡啶环被氯原子和四氢吡啶部分取代
准备方法
合成路线和反应条件: 3-氯-2-(1,2,3,6-四氢吡啶-4-基)吡啶的合成通常涉及以下步骤:
起始原料: 合成从市售的吡啶衍生物和四氢吡啶开始。
氯化: 吡啶环在受控条件下使用如亚硫酰氯或五氯化磷等试剂进行氯化,以在所需位置引入氯原子。
偶联反应: 然后使用钯催化的交叉偶联反应(如铃木或赫克反应)将氯化吡啶与 1,2,3,6-四氢吡啶偶联,形成最终产物。
工业生产方法: 在工业环境中,该化合物的生产可能涉及:
间歇或连续流过程: 根据规模,间歇反应器或连续流系统可用于优化产量和纯度。
催化剂和溶剂: 催化剂(例如,钯基催化剂)和溶剂(例如,甲苯、DMF)的选择对于高效合成至关重要。
纯化: 使用重结晶或色谱等技术纯化最终产物,以达到所需的纯度。
化学反应分析
反应类型: 3-氯-2-(1,2,3,6-四氢吡啶-4-基)吡啶可以进行各种化学反应,包括:
氧化: 四氢吡啶部分可以被氧化形成吡啶衍生物。
还原: 还原反应可以将该化合物转化为不同的氢化形式。
取代: 通过亲核取代反应,氯原子可以被其他官能团取代。
常用试剂和条件:
氧化: 在酸性条件下使用高锰酸钾或三氧化铬等试剂。
还原: 使用钯催化剂的氢气或硼氢化钠。
取代: 在氢氧化钠等碱存在下,使用胺或硫醇等亲核试剂。
主要产物:
氧化产物: 具有不同氧化程度的吡啶衍生物。
还原产物: 原始化合物的氢化形式。
取代产物: 用不同的官能团取代氯原子的化合物。
化学性质:
配体设计: 用于配位化学和催化中配体的设计。
合成中间体: 作为合成更复杂有机分子的中间体。
生物学和医药:
药理学研究: 研究其潜在的治疗特性,包括抗炎和抗菌活性。
生物探针: 用作探针研究生物通路和相互作用。
工业:
材料科学: 纳入具有特定电子或光学性质的新材料的设计中。
作用机制
3-氯-2-(1,2,3,6-四氢吡啶-4-基)吡啶发挥作用的机制取决于其具体应用:
分子靶标: 它可能与酶、受体或其他蛋白质相互作用,从而改变其活性。
涉及的通路: 该化合物可以调节信号通路,导致细胞过程(如炎症或微生物生长)发生变化。
类似化合物:
- 2-氯-5-(1,2,3,6-四氢吡啶-4-基)吡啶
- 3-氯-4-(1,2,3,6-四氢吡啶-4-基)吡啶
比较:
- 结构差异: 氯原子和四氢吡啶部分位置的差异。
相似化合物的比较
- 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine
- 3-Chloro-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine
Comparison:
- Structural Differences: Variations in the position of the chlorine atom and the tetrahydropyridine moiety.
- Chemical Properties: Differences in reactivity and stability due to structural changes.
- Applications: Unique applications based on specific chemical properties, such as different pharmacological activities or material properties.
属性
分子式 |
C10H11ClN2 |
|---|---|
分子量 |
194.66 g/mol |
IUPAC 名称 |
3-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |
InChI |
InChI=1S/C10H11ClN2/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8/h1-3,5,12H,4,6-7H2 |
InChI 键 |
ATICGTPHPJHSNJ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC=C1C2=C(C=CC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


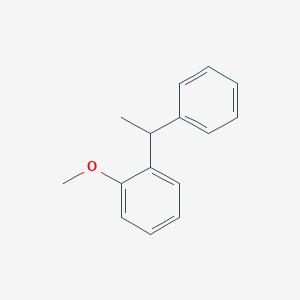
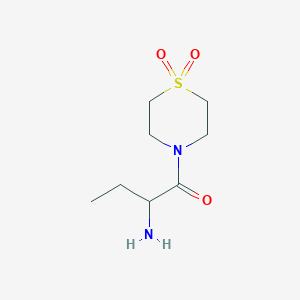



![[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one](/img/structure/B12065484.png)

![3-Pyridinecarboxylic acid, 4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methyl-, methyl ester](/img/structure/B12065503.png)

